molecular formula C7H14O5 B12713898 2,3-Di-O-methyl-alpha-L-arabinopyranose CAS No. 86117-11-5

2,3-Di-O-methyl-alpha-L-arabinopyranose

Cat. No.: B12713898
CAS No.: 86117-11-5
M. Wt: 178.18 g/mol
InChI Key: BAPQKKJFHFYDMJ-VWDOSNQTSA-N
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Description

2,3-Di-O-methyl-alpha-L-arabinopyranose is a methylated derivative of L-arabinose, a naturally occurring pentose sugar. This compound has the molecular formula C7H14O5 and a molecular weight of 178.1831 . It is characterized by the presence of two methoxy groups at the 2nd and 3rd positions of the arabinopyranose ring.

Preparation Methods

The synthesis of 2,3-Di-O-methyl-alpha-L-arabinopyranose typically involves the methylation of L-arabinose. The process begins with the protection of hydroxyl groups, followed by selective methylation at the desired positions. Common reagents used in this process include methyl iodide and a strong base such as sodium hydride. The reaction conditions often involve anhydrous solvents and controlled temperatures to ensure selective methylation .

Chemical Reactions Analysis

2,3-Di-O-methyl-alpha-L-arabinopyranose undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,3-Di-O-methyl-alpha-L-arabinopyranose has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the study of stereochemistry and reaction mechanisms.

    Biology: This compound is used in the study of carbohydrate metabolism and enzyme specificity. It serves as a substrate for various glycosidases and transferases.

    Medicine: Research into its potential medicinal properties is ongoing. It may serve as a precursor for the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of 2,3-Di-O-methyl-alpha-L-arabinopyranose involves its interaction with specific enzymes and receptors. In biological systems, it can act as a substrate for glycosidases, which catalyze the hydrolysis of glycosidic bonds. The methoxy groups at the 2nd and 3rd positions influence the compound’s binding affinity and specificity for these enzymes .

Comparison with Similar Compounds

2,3-Di-O-methyl-alpha-L-arabinopyranose can be compared with other methylated sugars such as:

The uniqueness of this compound lies in its specific stereochemistry and the presence of methoxy groups at the 2nd and 3rd positions, which influence its reactivity and interactions with enzymes.

Properties

CAS No.

86117-11-5

Molecular Formula

C7H14O5

Molecular Weight

178.18 g/mol

IUPAC Name

(2R,3R,4S,5S)-3,4-dimethoxyoxane-2,5-diol

InChI

InChI=1S/C7H14O5/c1-10-5-4(8)3-12-7(9)6(5)11-2/h4-9H,3H2,1-2H3/t4-,5-,6+,7+/m0/s1

InChI Key

BAPQKKJFHFYDMJ-VWDOSNQTSA-N

Isomeric SMILES

CO[C@H]1[C@H](CO[C@H]([C@@H]1OC)O)O

Canonical SMILES

COC1C(COC(C1OC)O)O

Origin of Product

United States

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